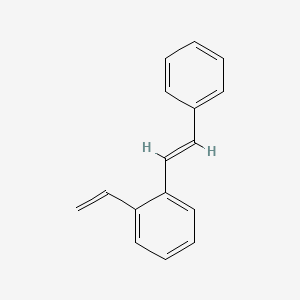

Benzene, 1-ethenyl-2-(2-phenylethenyl)-

Description

Historical Context and Significance of Stilbene (B7821643) Derivatives in Organic Chemistry

The history of stilbene derivatives can be traced back to the isolation of resveratrol, a naturally occurring stilbenoid, in 1940. nih.gov Since then, the family of stilbene compounds has expanded significantly, with numerous derivatives being synthesized in laboratories. nih.gov Beyond their presence in natural products, stilbenes have established a profound significance in the field of organic chemistry, primarily as model systems for studying fundamental chemical processes.

The photoisomerization of stilbene has been extensively investigated as a prototype for understanding condensed-phase reaction dynamics. nih.gov Upon photoexcitation, E-stilbene can convert to Z-stilbene, which can then undergo a 6π-electrocyclization to form dihydrophenanthrene. nih.gov This reactivity has made stilbenes invaluable for theoretical and mechanistic studies in photochemistry. nih.govresearchgate.net

Furthermore, stilbene derivatives serve as important substrates in the study of reaction mechanisms. For instance, their synthesis via methods like the Wittig reaction allows for the investigation of factors such as steric hindrance on the stereochemical outcome of a reaction. otterbein.edu The well-defined geometry of stilbene isomers provides a clear platform to probe how different synthetic conditions and reactant structures influence the formation of E versus Z isomers. Their versatile synthesis through various cross-coupling reactions, such as Heck, Stille, and Suzuki reactions, has also positioned them as key building blocks in organic synthesis. researchgate.netrsc.org

Overview of Ethenyl-Phenylethenyl Benzene (B151609) Structural Motifs in Advanced Materials Research

The unique electronic and photophysical properties of stilbene-based structures make them highly valuable in materials science. researchgate.net The extended π-conjugation in these molecules is central to their application in organic electronics and photonics. Derivatives of stilbene are utilized in a variety of advanced materials due to their remarkable optical and photochemical characteristics. researchgate.net

Ethenyl-phenylethenyl benzene structural motifs are of particular interest in the development of:

Organic Light-Emitting Diodes (OLEDs): The conjugated structure of compounds like Benzene, 1-ethenyl-2-(2-phenylethenyl)- allows them to function as emissive materials in OLEDs. The ability to tune the electronic properties through substitution enables the generation of different colors of light.

Polymers and Copolymers: These structural units can be incorporated into polymers to create materials with specific optical and mechanical properties. The presence of the ethenyl (vinyl) group provides a reactive site for polymerization.

Organic Photovoltaic Cells: The electronic properties that make these compounds suitable for OLEDs are also relevant for their use in organic solar cells, where they can play a role in light absorption and charge transport.

Chemical Sensors: The reactivity of the double bonds and the benzene ring in these systems makes them suitable for use in chemical sensing applications.

The core advantage of these motifs lies in their rigid and planar structure, which facilitates strong intermolecular π-π stacking, essential for efficient charge transport in organic electronic devices.

Scope and Research Objectives for Benzene, 1-Ethenyl-2-(2-Phenylethenyl)- Investigations

The primary research focus for Benzene, 1-ethenyl-2-(2-phenylethenyl)-, also known as styrylbenzene, is driven by its potential applications in organic electronics and material science. The molecule's structure, which combines a vinyl moiety with a stilbene-like framework, offers a unique platform for developing novel materials.

The main research objectives for investigations into this specific compound include:

Development of Novel Organic Electronic Materials: A key goal is to synthesize and characterize Benzene, 1-ethenyl-2-(2-phenylethenyl)- and its derivatives for use in OLEDs and organic photovoltaic cells. Research aims to optimize its electronic and photophysical properties, such as luminescence and charge carrier mobility.

Synthesis of Functional Polymers: Researchers are exploring the use of this compound as a monomer for creating new polymers and copolymers. The objective is to produce materials with tailored optical and mechanical properties for specialized applications.

Creation of Advanced Chemical Sensors: Investigations are underway to leverage the chemical reactivity of Benzene, 1-ethenyl-2-(2-phenylethenyl)- for the development of sensitive and selective chemical sensors.

These research efforts are fundamentally aimed at harnessing the compound's unique conjugated structure to create next-generation materials for a variety of technological applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-ethenyl-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C16H14/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h2-13H,1H2/b13-12+ |

InChI Key |

SSXRRKVCVZJNDB-OUKQBFOZSA-N |

Isomeric SMILES |

C=CC1=CC=CC=C1/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C=CC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Ethenyl 2 2 Phenylethenyl and Its Analogs

Wittig Reaction and its Variants in Ethenyl-Phenylethenyl Synthesis

The Wittig reaction is a widely utilized and versatile method for synthesizing alkenes from aldehydes or ketones. fu-berlin.delibretexts.org It is one of the most popular methods for preparing stilbenes due to the ready availability of starting materials and the mild reaction conditions. fu-berlin.de The reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, reacting with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. tamu.edumasterorganicchemistry.com For the synthesis of Benzene (B151609), 1-ethenyl-2-(2-phenylethenyl)-, this could involve the reaction of a benzyltriphenylphosphonium (B107652) ylide with 2-vinylbenzaldehyde (B1595024) or the reaction of a vinyl-substituted phosphonium ylide with benzaldehyde (B42025).

The first step in a Wittig synthesis is the generation of the phosphonium ylide. This is typically a two-step process. youtube.com First, a phosphonium salt is prepared via the reaction of a phosphine, usually triphenylphosphine, with an alkyl halide. fu-berlin.deyoutube.com For stilbene (B7821643) synthesis, a benzyl (B1604629) halide is treated with triphenylphosphine to produce a benzyltriphenylphosphonium salt. fu-berlin.de

Following the formation of the salt, a strong base is used to deprotonate the carbon adjacent to the phosphorus atom, yielding the phosphonium ylide, a species with adjacent positive and negative charges (a zwitterion). juliethahn.comyoutube.com Common strong bases for this step include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.com The choice of base can be influenced by the nature of the substituents on the phosphonium salt. If the carbon bears an electron-withdrawing group, the resulting ylide is "stabilized," and a weaker base like sodium hydroxide (B78521) or an alkoxide can be used. youtube.com Ylides without such groups are termed "unstabilized" and require a stronger base for deprotonation. youtube.com

Table 1: Bases Used for Phosphonium Ylide Generation

| Ylide Type | Substituent on Ylidic Carbon | Required Base Strength | Example Bases |

| Unstabilized | Alkyl, Aryl, H | Strong | n-Butyllithium (n-BuLi), Sodium Amide (NaNH₂) |

| Stabilized | Ester, Ketone, CN | Weak | Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt) |

Once generated, the phosphonium ylide reacts with an aldehyde or ketone. masterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. tamu.eduorganic-chemistry.org This intermediate then collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to form a new carbon-carbon double bond (the alkene) and the highly stable triphenylphosphine oxide, which is the driving force for the reaction. organic-chemistry.org

The Wittig reaction is tolerant of a wide variety of functional groups on the carbonyl compound, including hydroxyl (OH), ether (OR), and even some ester groups. libretexts.orgwikipedia.org However, sterically hindered ketones may react slowly or result in poor yields, especially with stabilized ylides. libretexts.org To synthesize Benzene, 1-ethenyl-2-(2-phenylethenyl)-, one could react the ylide derived from benzyltriphenylphosphonium chloride with 2-vinylbenzaldehyde.

A key aspect of the Wittig reaction is the stereochemistry of the resulting alkene (E/Z isomerism). The geometry of the product is highly dependent on the nature of the ylide and the reaction conditions. tamu.eduorganic-chemistry.org

Unstabilized Ylides (e.g., with alkyl or aryl substituents) typically react rapidly and irreversibly to form the oxaphosphetane intermediate, leading predominantly to the (Z)-alkene. organic-chemistry.orgwikipedia.org

Stabilized Ylides (e.g., with ester or ketone substituents) react more slowly and the initial steps of the mechanism are often reversible. This allows for equilibration to a more thermodynamically stable intermediate, which ultimately yields the (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org

Semistabilized Ylides (e.g., with an aryl group like in benzylphosphonium ylides) often provide poor E/Z selectivity. wikipedia.org

Reaction conditions also play a crucial role. Performing the reaction with unstabilized ylides in the presence of lithium salts can sometimes lead to decreased Z-selectivity, as the lithium can coordinate to the intermediates. organic-chemistry.org Conversely, conducting the reaction in salt-free conditions or in specific solvents like dimethylformamide (DMF) with certain additives can enhance the formation of the Z-isomer. wikipedia.org For stilbene synthesis, the (E)-isomer is often favored because it is generally more stable and less soluble in the reaction solvent, allowing it to precipitate out of the solution. wiley-vch.de

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Condition | Predominant Isomer |

| Ylide Type | Unstabilized (R = alkyl) | (Z)-alkene |

| Stabilized (R = EWG) | (E)-alkene | |

| Semistabilized (R = aryl) | Mixture of (E) and (Z) | |

| Reaction Conditions | Lithium Salt-Free | Favors (Z)-alkene (with unstabilized ylides) |

| Presence of Li+ | Can decrease Z-selectivity |

Alternative Carbon-Carbon Bond Forming Reactions

While the Wittig reaction is a cornerstone of alkene synthesis, other powerful methods exist for forming the carbon-carbon bonds necessary for stilbene derivatives. Transition metal-catalyzed cross-coupling reactions are particularly prominent. nih.gov

Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds between sp²-hybridized carbon atoms, making them ideal for synthesizing stilbenes and related vinylarenes. uliege.be

Heck Reaction : The Mizoroki-Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To form a stilbene derivative, this would typically involve the reaction of an aryl halide (e.g., 1-bromo-2-vinylbenzene) with styrene (B11656), or a vinyl halide with an arene. The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org The Heck reaction generally shows a high preference for producing the (E)-isomer. organic-chemistry.org

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of Benzene, 1-ethenyl-2-(2-phenylethenyl)-, this could involve coupling 2-vinylphenylboronic acid with β-bromostyrene. The catalytic cycle consists of three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

Table 3: Comparison of Heck and Suzuki Reactions for Stilbene Synthesis

| Feature | Heck Reaction | Suzuki Reaction |

| Reactants | Unsaturated Halide + Alkene | Organoboron Compound + Organic Halide |

| Catalyst | Palladium(0) Complex | Palladium(0) Complex |

| Key Steps | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | Oxidative Addition, Transmetalation, Reductive Elimination |

| Byproducts | Halide Salt | Boron-containing salts |

| Stereoselectivity | Typically high for (E)-isomer | Stereospecific (retains geometry of reactants) |

The Knoevenagel condensation is a reaction between a carbonyl compound (aldehyde or ketone) and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and results in the formation of a C=C bond. wikipedia.org

This method can be used to prepare unsymmetrical, substituted stilbenes. For instance, the condensation of a substituted benzaldehyde with a compound like phenylacetonitrile (B145931) (where the phenyl and cyano groups activate the methylene (B1212753) protons) in the presence of a base like potassium phosphate (B84403) can yield a stilbene derivative. mdpi.comnih.gov A significant advantage of this method is its high stereoselectivity; these condensations often yield exclusively the (E)-isomers in high yields. mdpi.comnih.gov

Visible-Light-Induced Tandem Cyclization and Dehydrogenative Processes

Visible-light-induced photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of complex aromatic compounds, including stilbene derivatives, which are structurally related to Benzene, 1-ethenyl-2-(2-phenylethenyl)-. These methods often proceed under mild, redox-neutral conditions, offering an alternative to traditional transition-metal-catalyzed reactions. rsc.org A key approach involves the tandem radical addition and cyclization of precursors, such as 2-alkenylphenols, to construct complex molecular scaffolds. rsc.org

One notable strategy describes the synthesis of stilbene compounds through the visible-light-induced cross-coupling of nitroalkenes and diazonium tetrafluoroborates. rsc.org This transition-metal-free protocol utilizes green LEDs as the light source and eosin (B541160) Y as an organophotoredox catalyst. rsc.org The reaction proceeds via a radical pathway where the nitroalkene acts as the radical acceptor, and the nitro group is subsequently cleaved. rsc.org This method is characterized by its broad substrate scope and provides exclusive selectivity for the (E)-configuration of the resulting stilbenes. rsc.org

The general mechanism for such photochemical reactions often involves the photoisomerization of a trans-alkene to a cis-isomer, followed by an intramolecular cyclization to form a dihydrophenanthrene intermediate. researchgate.net This intermediate can then undergo dehydrogenation, often under oxidative conditions, to yield the final, stable aromatic product. researchgate.net While direct synthesis of Benzene, 1-ethenyl-2-(2-phenylethenyl)- via this specific tandem process is not explicitly detailed in the provided literature, the principles underlying the formation of stilbene and phenanthrene (B1679779) structures are highly relevant for the construction of its core framework. researchgate.net

The following table summarizes the key features of a representative visible-light-induced protocol for stilbene synthesis.

| Feature | Description | Reference |

| Reaction Type | Cross-coupling of nitroalkenes and diazonium salts | rsc.org |

| Catalyst | Eosin Y (Organophotoredox catalyst) | rsc.org |

| Light Source | Green LEDs | rsc.org |

| Conditions | Transition-metal-free | rsc.org |

| Key Intermediate | Radical species | rsc.org |

| Selectivity | Exclusive for (E)-configuration of stilbenes | rsc.org |

| Mechanism | Radical pathway with nitro group cleavage | rsc.org |

Strategic Approaches to Multi-Ethenyl and Phenylethenyl Substitution on Benzene Scaffolds

The introduction of multiple ethenyl and phenylethenyl groups onto a single benzene ring requires strategic synthetic planning to control regioselectivity and achieve the desired substitution pattern. A prominent and robust method for constructing styryl moieties, such as the (2-phenylethenyl) group in the target compound, is the Horner-Wadsworth-Emmons (HWE) reaction.

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To create bis-styrylbenzene systems, a typical protocol would utilize a 1,2-dicarbonylbenzene precursor or a 1,2-bis(diethylphosphonylmethyl)benzene derivative, which can then react with the appropriate benzaldehyde under basic conditions. Key parameters that influence the success of this reaction include the choice of solvent, the strength of the base, and temperature control.

Solvent Selection : Polar aprotic solvents, such as dimethylformamide (DMF), are often used to enhance reaction rates by stabilizing the transition states.

Base Strength : A strong base like sodium methoxide (B1231860) is frequently more effective than weaker bases in driving the reaction to completion.

Temperature Control : Maintaining an elevated temperature, for instance 80°C, can prevent side reactions while ensuring a reasonable reaction time.

Studies have shown that the electronic nature of the substituents on the aldehyde component can affect the reaction yield. Electron-donating groups on the benzaldehyde tend to improve yields compared to electron-withdrawing groups. This methodology provides a reliable pathway to compounds like 1,4-bis(2-phenylethenyl)benzene and can be adapted for the synthesis of ortho-substituted analogs like Benzene, 1-ethenyl-2-(2-phenylethenyl)-. appchemical.com

The following table outlines the critical parameters for a Horner-Wadsworth-Emmons approach to synthesizing bis-styrylbenzene systems.

| Parameter | Recommended Condition | Rationale | Reference |

| Reactants | 1,2-bis(diethylphosphonylmethyl)benzene & Benzaldehyde derivative | Forms the bis-styryl framework | |

| Solvent | Dimethylformamide (DMF) | Stabilizes transition states, enhancing reaction rate | |

| Base | Sodium methoxide (NaOMe) | Strong base ensures complete conversion | |

| Temperature | 80°C | Balances reaction rate and prevention of side reactions |

Purification and Isolation Techniques for Poly-Ethenyl Aromatic Compounds

The purification and isolation of poly-ethenyl aromatic compounds, which can be classified under the broader category of polycyclic aromatic hydrocarbons (PAHs), are critical steps to ensure the removal of starting materials, reaction byproducts, and isomeric impurities. researchgate.net A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methods: Chromatography is a primary tool for the separation of these compounds.

Thin Layer Chromatography (TLC) : TLC is an effective technique for both monitoring the progress of a reaction and for the purification of small quantities of material. It has been found to be a superior procedure for certain PAHs, sometimes avoiding the need for extensive solvent extract purification prior to analysis. researchgate.net

Gas-Liquid Chromatography (GLC) : GLC is a powerful analytical technique for the identification and quantification of volatile and thermally stable poly-ethenyl aromatic compounds. researchgate.net

Column Chromatography : For preparative scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) is standard. A solvent system is chosen based on the polarity of the target compound and impurities, often guided by preliminary TLC analysis. researchgate.net

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is the most critical step in this process. ijddr.in An ideal solvent should dissolve the compound well at high temperatures but poorly at low or room temperatures. ijddr.in This differential solubility allows the target compound to crystallize out of the solution upon cooling, while impurities remain dissolved. ijddr.in For poly-ethenyl aromatic compounds, which are often nonpolar, solvents like hexanes, toluene, or mixtures thereof are commonly considered.

Extraction: Solid-liquid or liquid-liquid extraction can be used as an initial purification step to separate the desired product from a reaction mixture or a natural source. mdpi.com The efficiency of extraction is influenced by factors such as the choice of solvent, temperature, and solid-to-liquid ratio. mdpi.com

The following table summarizes common purification techniques for poly-ethenyl aromatic compounds.

| Technique | Principle | Application | Reference |

| Thin Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Reaction monitoring and small-scale purification. | researchgate.net |

| Column Chromatography | Similar to TLC but on a larger, preparative scale. | Isolation of pure compounds from reaction mixtures. | researchgate.net |

| Gas-Liquid Chromatography (GLC) | Separation of volatile compounds based on partitioning between a liquid stationary phase and a gas mobile phase. | Analytical identification and quantification. | researchgate.net |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of solid products. | ijddr.in |

| Extraction | Separation based on differential solubility in immiscible solvents. | Initial workup and separation from crude reaction mixtures. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

NMR spectroscopy is a powerful method for determining the precise structure of 1-vinyl-2-styrylbenzene. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the positions of the ethenyl and phenylethenyl substituents on the central benzene (B151609) ring can be confirmed, and the stereochemistry of the styryl group can be established.

Proton NMR (¹H NMR) for Ethenyl and Aromatic Proton Assignments

The ¹H NMR spectrum of 1-vinyl-2-styrylbenzene is expected to be complex, with distinct regions corresponding to the ethenyl (vinyl), phenylethenyl (styryl), and aromatic protons. rsc.orgcore.ac.uk

Ethenyl Protons: The three protons of the vinyl group (-CH=CH₂) typically form an AMX or ABC spin system, resulting in characteristic doublet of doublets (dd) for each proton. The geminal proton (H_gem) would appear at one chemical shift, while the two vinyl protons cis and trans to the benzene ring (H_cis and H_trans) would appear at different shifts, all generally in the 5.0-7.0 ppm range.

Phenylethenyl Protons: The two protons of the trans-styryl group (-CH=CH-) form an AX spin system, appearing as two doublets with a large coupling constant (J), typically around 16 Hz, which is characteristic of a trans configuration. ukhsa.gov.uk These signals are expected in the 6.5-7.5 ppm region. rsc.org

Aromatic Protons: The molecule contains three distinct aromatic regions: the disubstituted central benzene ring and the monosubstituted terminal phenyl ring. This results in a series of complex, overlapping multiplets in the aromatic region, typically between 7.0 and 7.6 ppm. chemicalbook.com The nine aromatic protons would exhibit complex splitting patterns due to ortho, meta, and para couplings.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J in Hz) |

|---|---|---|---|

| Ethenyl Protons (-CH=CH₂) | 5.0 - 6.0 | dd (each) | J_trans ≈ 17, J_cis ≈ 11, J_gem ≈ 1.5 |

| Phenylethenyl Protons (-CH=CH-) | 6.5 - 7.5 | d (each) | J_trans ≈ 16 |

| Aromatic Protons (Ar-H) | 7.0 - 7.6 | m | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the ethenyl, phenylethenyl, and aromatic carbons. spectrabase.com

Ethenyl and Phenylethenyl Carbons: The sp² hybridized carbons of the two side chains are expected to resonate in the 110-140 ppm range. The terminal CH₂ carbon of the ethenyl group would typically be the most upfield of these.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the 125-145 ppm region. hmdb.ca The quaternary carbons, those to which the side chains are attached, will typically show lower intensity signals and appear further downfield compared to the protonated aromatic carbons. doi.orgamazonaws.com

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Ethenyl Carbons (-CH=C H₂) | 112 - 118 |

| Ethenyl & Phenylethenyl Carbons (-C H=CH- & -C H=CH₂) | 125 - 140 |

| Aromatic CH Carbons | 125 - 130 |

| Aromatic Quaternary Carbons (C-R) | 135 - 145 |

Two-Dimensional NMR Techniques for Complex Structural Assignments

Due to the significant signal overlap, particularly in the aromatic region of the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would allow for the definitive assignment of protons within the ethenyl and phenylethenyl spin systems and help trace the connectivity between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing each protonated carbon to be assigned based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and for confirming the connection points of the ethenyl and phenylethenyl side chains to the central benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wiley-vch.de For 1-vinyl-2-styrylbenzene, IR analysis confirms the presence of the alkene and aromatic moieties.

Vibrational Analysis of Ethenyl and Aromatic Moieties

The IR spectrum of this compound is dominated by absorptions arising from the vibrations of its unsaturated components. rsc.org

C-H Stretching: Aromatic and vinyl C-H stretching vibrations typically appear as a group of sharp bands above 3000 cm⁻¹. s-a-s.orgdocbrown.info

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the ethenyl, phenylethenyl, and aromatic groups result in several bands in the 1650-1450 cm⁻¹ region. researchgate.net The C=C stretch of the conjugated styryl group is a particularly characteristic feature. researchgate.net

C-H Out-of-Plane Bending: The region below 1000 cm⁻¹ is highly diagnostic. A strong band around 965 cm⁻¹ would provide further evidence for the trans configuration of the phenylethenyl group. nih.gov The substitution pattern of the three aromatic rings gives rise to a series of strong C-H "out-of-plane" (OOP) bending bands in the 900-690 cm⁻¹ range, which can help confirm the 1,2-disubstitution of the central ring and the monosubstitution of the terminal phenyl ring. docbrown.info

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic & Vinylic C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch (Ethenyl, Phenylethenyl) | 1650 - 1600 | Medium-Weak |

| C=C Stretch (Aromatic Rings) | 1600, 1580, 1500, 1450 | Medium-Strong |

| Trans C-H Out-of-Plane Bend (Phenylethenyl) | ~965 | Strong |

| C-H Out-of-Plane Bend (Ethenyl) | ~990, ~910 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 690 | Strong |

Conformation-Dependent IR Signatures

The molecule possesses rotational freedom around the single bonds connecting the side chains to the central benzene ring and connecting the phenyl group to the ethenyl bridge. This can lead to different rotational isomers (conformers). The vibrational spectra, particularly in the fingerprint region, can be sensitive to these conformational changes. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For "Benzene, 1-ethenyl-2-(2-phenylethenyl)-", with the chemical formula C₁₆H₁₄, the theoretical exact mass can be calculated with high precision. This technique is invaluable for distinguishing between isomers and validating the molecular formula, which can be challenging with lower-resolution mass spectrometry, especially when dealing with complex molecules or potential isomerization during ionization.

The calculated monoisotopic mass provides a precise target for HRMS analysis, confirming the elemental composition of the molecular ion.

Table 1: Theoretical Exact Mass for C₁₆H₁₄

| Elemental Composition | Monoisotopic Mass (Da) |

|---|---|

| ¹²C₁₆¹H₁₄ | 206.10955 |

Fragmentation Pathways of Ethenyl-Phenylethenyl Benzenes

Under electron impact (EI) ionization, "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" is expected to exhibit a relatively stable molecular ion (M⁺•) peak due to its extensively conjugated aromatic system. The fragmentation of such compounds typically proceeds through the cleavage of the weakest bonds, which are often the vinylic linkages connecting the phenyl rings.

Key fragmentation pathways can be proposed based on the principles of mass spectrometry for aromatic and stilbenoid compounds:

Loss of a Phenyl Radical: Cleavage of the bond between the styryl group and the central benzene ring can lead to the loss of a phenyl radical (•C₆H₅), resulting in a significant fragment ion.

Loss of a Styryl Radical: Fragmentation could also involve the loss of the entire styryl radical (•C₈H₇).

Cleavage of the Ethenyl Group: The terminal ethenyl (vinyl) group can also be a site of fragmentation.

Rearrangements: Like many aromatic compounds, the molecular ion may undergo rearrangements to form more stable cyclic structures, such as phenanthrene-like cations, prior to further fragmentation. This is a common pathway for stilbene (B7821643) derivatives upon ionization.

The resulting mass spectrum would be characterized by a prominent molecular ion peak and a series of fragment ions corresponding to these and other cleavage events, providing a structural fingerprint of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Torsion

While a specific crystal structure for "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" is not publicly available, data from closely related asymmetrically substituted distyrylbenzene (B1252955) derivatives provide valuable insights into the expected molecular geometry. rsc.org Analysis of these structures reveals key features of the covalent framework.

For instance, in analogous structures, the C-C bond lengths within the phenyl rings typically average around 1.39 Å, consistent with aromatic character. The C=C double bonds of the ethenyl bridges are characteristically shorter, approximately 1.33-1.34 Å. The single bonds connecting the vinyl groups to the phenyl rings (C-C) are generally in the range of 1.47-1.48 Å.

Bond angles within the hexagonal benzene rings are close to the ideal 120°. The angles around the sp² hybridized carbons of the vinyl groups also approximate 120°. Torsion angles, which describe the rotation around single bonds, are particularly important as they define the planarity of the molecule. In many distyrylbenzene derivatives, the molecule adopts a largely planar conformation to maximize π-conjugation, though steric hindrance from substituents can induce significant twisting. rsc.org

Table 2: Representative Bond Parameters from an Analogous Distyrylbenzene Derivative

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C=C (vinyl) | ~1.34 Å |

| C(phenyl)-C(vinyl) | ~1.47 Å |

| C-C-C (in ring) | ~120° |

| C=C-C (vinyl) | ~125° |

Data derived from analogous structures for illustrative purposes.

Analysis of Packing Modes and Intermolecular Interactions in Distyrylbenzene Derivatives

The solid-state arrangement, or crystal packing, of distyrylbenzene derivatives is dictated by a subtle interplay of non-covalent interactions, including van der Waals forces and, most notably, π-π stacking interactions. rsc.org The specific substitution pattern on the aromatic rings plays a crucial role in determining the final supramolecular architecture. rsc.org

Common packing motifs observed in distyrylbenzene derivatives include:

Herringbone Packing: Molecules are arranged in a "herringbone" pattern, where edge-to-face C-H···π interactions are dominant. This arrangement is common for unsubstituted aromatic hydrocarbons.

π-Stacking: Molecules pack in a face-to-face manner, maximizing the overlap of their π-systems. This can be further classified into:

H-aggregation: Co-facial stacking where the transition dipoles of the molecules are aligned, leading to specific photophysical properties.

J-aggregation: A slipped-stack arrangement where the transition dipoles are aligned head-to-tail, also influencing the optical response. worldscientific.com

In asymmetrically substituted distyrylbenzenes, the presence of different functional groups can lead to specific intermolecular interactions that guide the crystal packing. rsc.org For a molecule like "Benzene, 1-ethenyl-2-(2-phenylethenyl)-", the lack of strong directing groups like hydrogen bond donors or acceptors suggests that π-π stacking and van der Waals interactions will be the primary forces governing its crystal structure. The asymmetric nature of the substitution may lead to more complex packing arrangements compared to its symmetrical counterparts, potentially resulting in polar crystal structures if the molecules align in a non-centrosymmetric fashion. rsc.org The interplay between molecular shape and intermolecular forces ultimately defines the crystal lattice and the macroscopic properties of the material.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Theoretical and Computational Investigations of Ethenyl Phenylethenyl Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

The foundation of understanding a molecule's properties lies in determining its most stable three-dimensional structure. Quantum chemical calculations are instrumental in predicting these ground-state geometries and exploring the potential energy surface.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two of the most widely used methods for geometry optimization and electronic structure calculations. DFT methods, such as the popular B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for relatively large molecules like diarylethylenes. MP2, a method that includes electron correlation more explicitly, is often used for more accurate energy calculations and for benchmarking DFT results, particularly for systems where dispersion interactions are important.

Table 1: Comparison of Theoretical Methods for Geometry Optimization

| Method | Key Features | Typical Application in Diarylethylenes |

|---|---|---|

| DFT (e.g., B3LYP) | Good balance of accuracy and computational cost. | Optimization of ground state geometries, calculation of vibrational frequencies. |

| MP2 | Includes electron correlation effects. | More accurate energy calculations, investigation of rotational barriers and non-covalent interactions. |

Diarylethylenes, including the isomers of 1,2-distyrylbenzene, can exist as a mixture of different conformers, or rotamers, due to rotation around single bonds. These conformers often have distinct energies and geometries, which in turn influence the photophysical and photochemical properties of the molecule.

The rotation around the single bonds connecting the phenyl rings to the ethenyl bridges leads to different spatial arrangements of the phenyl groups. The energy barriers for these rotations can be calculated, providing insights into the flexibility of the molecule and the timescale of interconversion between different conformers. For example, in the case of the (E,E) isomer of 1,2-DSB, a conformer re-equilibration has been observed to occur within the lifetime of the excited state, highlighting the dynamic nature of these systems.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the assignment of spectral features.

NMR Spectra: The calculation of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations can predict the ¹H and ¹³C chemical shifts for a given molecular geometry. By calculating the chemical shifts for different possible isomers and conformers, it is possible to assist in the structural elucidation of complex mixtures. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.govnih.gov

IR Spectra: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. This is typically done at the same level of theory used for geometry optimization (e.g., DFT). The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. These simulated spectra can be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra. dtic.milyoutube.com For diarylethylenes, key vibrational modes would include C-H stretching of the aromatic rings and vinyl groups, C=C stretching of the vinyl groups, and various ring deformation and out-of-plane bending modes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. It allows for the prediction of UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For distyrylbenzene (B1252955) derivatives, TD-DFT calculations have been successfully employed to predict their UV-Vis spectra. unesp.br These calculations can help to understand how the electronic structure and conjugation length are affected by the substitution pattern on the benzene (B151609) rings. The calculated absorption maxima can be correlated with experimental data, providing insights into the nature of the electronic transitions (e.g., π → π* transitions).

Furthermore, TD-DFT can be used to optimize the geometries of excited states, which is crucial for understanding fluorescence properties and photochemical reaction pathways. The difference between the ground and excited state geometries can provide information about the changes in bonding and structure upon photoexcitation.

Table 2: Representative TD-DFT Calculated Excitation Energies for a Distyrylbenzene Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 3.52 | 1.14 |

| S₀ → S₂ | 4.58 | 0.00 |

| S₀ → S₃ | 4.67 | 0.00 |

Data is illustrative and based on findings for 1,4-distyrylbenzene.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. For diarylethylenes, a key reaction is photocyclization.

Upon irradiation with UV light, cis-stilbene (B147466) and its derivatives can undergo an electrocyclization reaction to form dihydrophenanthrene intermediates, which can then be oxidized to phenanthrenes. Computational studies can map out the potential energy surface for this reaction, identifying the key intermediates and transition states involved. For instance, studies on the electrocyclization of 1,2-divinylbenzene, a related process, have used DFT to analyze the reaction path and determine the pericyclic or pseudopericyclic nature of the reaction based on magnetic properties. researchgate.net

Such calculations can provide detailed information about the geometry of the transition state and the energy barrier for the reaction. This information is crucial for understanding the factors that control the efficiency and selectivity of the photoreaction. By studying the potential energy surfaces of different isomers and conformers, computational chemistry can explain why certain isomers are more prone to photocyclization than others and how the substitution pattern can influence the reaction outcome.

Transition State Theory for Reaction Rate Analysis

Transition state theory (TST) serves as a fundamental framework for understanding the rates of chemical reactions. It postulates that reacting molecules pass through a high-energy intermediate state, the transition state, which is in a quasi-equilibrium with the reactants. The rate of the reaction is then determined by the concentration of this transition state complex and the frequency with which it converts to the product.

The rate constant (k) is given by the Eyring equation:

k = (κ * kB * T / h) * e(-ΔG‡/RT)

Where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the thermodynamic parameters associated with the transition state. By locating the transition state structure on the potential energy surface, it is possible to determine its energy relative to the reactants, thereby providing the enthalpy of activation (ΔH‡). The vibrational frequencies of the transition state are also calculated, which allows for the determination of the entropy of activation (ΔS‡). These values are then used to calculate the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡), which is the key determinant of the reaction rate.

Activation Barriers and Exothermicity Studies for Cyclization Reactions

The electrocyclization of 1-ethenyl-2-(2-phenylethenyl)benzene (B3195788) and its derivatives is a key step in the formation of dihydrophenanthrene structures, which can subsequently be aromatized to phenanthrenes. Computational studies have been employed to elucidate the activation barriers and the thermodynamics of these cyclization reactions.

For instance, the thermal 6π-electrocyclization of (Z)-2-vinylstilbene to trans-4a,4b-dihydrophenanthrene is a conrotatory process as predicted by the Woodward-Hoffmann rules. DFT calculations can precisely map the energy profile of this reaction, identifying the transition state and calculating its energy relative to the reactant. This energy difference represents the activation barrier (Ea or ΔH‡), a critical parameter that dictates the temperature at which the reaction proceeds at an appreciable rate.

Table 1: Calculated Activation and Reaction Enthalpies for a Related Cyclization Reaction

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| Cyclization | Activation Enthalpy (ΔH‡) | Data not available in search results |

| Cyclization | Reaction Enthalpy (ΔHrxn) | Data not available in search results |

Role of Catalysis in Ethenyl-Phenylethenyl Transformations

While the thermal cyclization of ethenyl-phenylethenyl benzene systems can proceed, the conditions required are often harsh. Catalysis can play a crucial role in lowering the activation barrier and enabling these transformations to occur under milder conditions. Both acid and metal catalysis have been explored for similar cyclization reactions.

Computational studies are invaluable in understanding the mechanisms of these catalyzed reactions. For instance, in acid-catalyzed cyclization, theoretical models can investigate the protonation of the substrate and its effect on the electronic structure, thereby revealing how the catalyst facilitates the ring-closing step. The calculations can map out the entire catalytic cycle, identifying the rate-determining step and the nature of all intermediates and transition states.

Table 2: Comparison of Catalyzed vs. Uncatalyzed Cyclization (Hypothetical Data)

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |

| Activation Energy (Ea) | High | Significantly Lower |

| Reaction Temperature | High | Low to Moderate |

| Reaction Time | Long | Short |

| Selectivity | May be low | Often high |

Advanced Reactivity Studies and Mechanistic Insights

Cyclization Reactions and Ring Closure Mechanisms

The unique arrangement of reactive ethenyl and phenylethenyl groups on the benzene (B151609) ring provides a framework for complex intramolecular reactions. The study of analogous compounds, particularly those containing ethynyl (B1212043) groups, offers significant insight into the potential cyclization pathways of this molecule.

In analogs such as 1-ethynyl-2-(phenylethynyl)benzene (EPB), the competition between different ring-closure mechanisms is a key area of investigation. nih.gov Theoretical studies using transition-state theory and reaction force analysis have been employed to understand the preferred cyclization routes. nih.gov

Two primary pathways are considered:

5-exo-dig Cyclization: This pathway leads to the formation of a five-membered ring.

6-endo-dig Cyclization: This pathway results in the formation of a six-membered ring.

Research on EPB indicates that the 5-exo-dig cyclization proceeds with a slightly lower activation barrier and is more exothermic compared to the 6-endo-dig pathway, which aligns with experimental observations. nih.gov The formation of the five-membered ring is influenced by a significant structural component, attributed to the strain involved in the ring closure. nih.gov Conversely, the 6-endo-dig cyclization is associated with the formation of a cationic aryl intermediate that weakens the interaction with the metal catalyst. nih.gov

| Cyclization Pathway | Relative Activation Barrier | Thermodynamic Product | Key Mechanistic Feature |

|---|---|---|---|

| 5-exo-dig | Slightly Lower | More Exothermic | Influenced by ring strain. nih.gov |

| 6-endo-dig | Slightly Higher | Less Exothermic | Weakened catalyst interaction due to aryl intermediate formation. nih.gov |

Metal catalysts, particularly gold, are highly effective in activating unsaturated carbon-carbon bonds for cyclization reactions. nih.govbeilstein-journals.orglucp.net In the case of the analog 1-ethynyl-2-(phenylethynyl)benzene, a dual gold activation mechanism catalyzed by two Au-N-heterocyclic carbene (NHC) moieties has been characterized in detail. nih.gov

The gold catalyst activates the alkyne groups through both σ- and π-coordination. nih.gov This coordination enhances the electrophilicity of the alkyne, facilitating the intramolecular nucleophilic attack required for ring closure. lucp.net The mechanism is described as a concerted dual gold activation process. nih.gov For the 5-exo-dig pathway, the σ-coordination between the gold catalyst and the substrate is favored, while it is weakened in the 6-endo-dig pathway. nih.gov Gold catalysis is known for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. lucp.net

Polymerization Behavior and Macromolecular Architectures

The presence of a vinyl group suggests that Benzene, 1-ethenyl-2-(2-phenylethenyl)- can act as a monomer in addition polymerization reactions, similar to its parent compound, styrene (B11656) (phenylethene). essentialchemicalindustry.org

While direct polymerization studies on Benzene, 1-ethenyl-2-(2-phenylethenyl)- are not extensively documented, its structural similarity to styrene allows for inferences about its potential behavior. essentialchemicalindustry.orgepa.govnih.gov Styrene is a widely used monomer that can be polymerized via various methods, including radical polymerization, to produce polystyrene. essentialchemicalindustry.org The polymerization of styrene can be initiated thermally or with initiators like dibenzoyl peroxide. essentialchemicalindustry.org

The bulky 2-(2-phenylethenyl)- substituent on the monomer would be expected to introduce significant steric hindrance. This could potentially lower the rate of polymerization and affect the stereoregularity and molecular weight of the resulting polymer compared to styrene. Copolymers can also be formed by polymerizing mixtures of different styrene derivatives. essentialchemicalindustry.org

Living polymerization techniques offer precise control over polymer molecular weight, polydispersity, and architecture. cmu.edu These methods, including living anionic and controlled radical polymerization, are well-established for styrene and its derivatives. cmu.eduresearchgate.net

In living anionic polymerization, the reactivity of the carbanionic chain-end is crucial. researchgate.net For styrene derivatives, side reactions can occur. For instance, studies on the living anionic copolymerization of styrene with monomers containing reactive groups have shown that side coupling reactions can take place between the living anionic species and the functional groups. mdpi.com

In controlled or "living" radical polymerization of styrene, such as that mediated by nitroxyl (B88944) radicals like TEMPO, a dynamic equilibrium is established between active propagating radicals and dormant species. cmu.eduacs.org This allows for the synthesis of well-defined polymers. cmu.edu Kinetic studies of such systems are complex, involving reactions like thermal self-initiation, termination, and reversible cleavage of the dormant species. acs.org The kinetics indicate a constant concentration of growing radicals during polymerization. cmu.edu

| Parameter | Value (Bulk Styrene Polymerization at 120 °C) | Reference |

|---|---|---|

| Equilibrium Constant (K) | ~10-11 mol·L-1 | acs.org |

| Deactivation Rate Constant (kd) | 8 × 107 mol-1·L·s-1 | acs.org |

| Activation Rate Constant (ka) | 8 × 10-4 s-1 | acs.org |

Cyclopolymerization is a powerful technique for creating conjugated polymers from non-conjugated diynes, such as 1,6-heptadiyne (B51785) derivatives. nih.govacs.org This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps. Rhodium and other transition metal catalysts are often used to facilitate these polymerizations. osaka-u.ac.jp

The polymerization of 1,6-heptadiyne derivatives can lead to the formation of poly(cyclopentenylene-vinylene)s (PCPVs), a class of conjugated polymers. nih.gov These polymers exhibit interesting conformational properties, such as a coil-to-rod transition that can be induced by aging a solution of the polymer. nih.gov This transition, which results from a cis-to-trans isomerization of the conjugated olefins via a radical mechanism, can be observed through changes in the polymer's absorption spectra. nih.gov The synthesis of conjugated polyenes from asymmetrically substituted alkadiynes has also been achieved through cyclopolymerization. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on Ethenyl-Phenylethenyl Benzene Scaffolds

The reactivity of "Benzene, 1-ethenyl-2-(2-phenylethenyl)-", also known as 1-vinyl-2-styrylbenzene, in aromatic substitution reactions is governed by the electronic properties of the ethenyl (vinyl) and (E)-2-phenylethenyl (styryl) substituents. These substituents influence the electron density of the benzene ring and direct the position of incoming electrophiles or nucleophiles.

Both the ethenyl and phenylethenyl groups are generally considered activating groups and ortho, para-directors in electrophilic aromatic substitution. This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. The extended conjugation of the phenylethenyl group suggests it may have a more pronounced effect on the reactivity of the aromatic ring compared to the ethenyl group. In the context of 1-ethenyl-2-(2-phenylethenyl)benzene (B3195788), the positions ortho and para to the activating groups are favored for substitution. Given the substitution pattern, the incoming electrophile would likely be directed to the positions C4 and C6 of the benzene ring.

While the benzene ring in 1-ethenyl-2-(2-phenylethenyl)benzene is electron-rich and thus susceptible to electrophilic attack, it is generally resistant to nucleophilic aromatic substitution. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. The ethenyl and phenylethenyl groups are electron-donating, making the ring less susceptible to attack by nucleophiles. Therefore, nucleophilic aromatic substitution on the unsubstituted benzene ring of this compound is not a favorable process under standard conditions.

Photochemical Transformations and Excited State Dynamics

The photochemical behavior of "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" is of significant interest due to its structural similarity to stilbene (B7821643), a well-studied photochromic molecule. The presence of the ethenyl group in conjugation with the stilbene-like framework can influence its photophysical and photochemical properties.

Photophysical Parameters: Absorption, Emission, and Quantum Yields

The photophysical properties of stilbene and its derivatives are characterized by their absorption and emission spectra, as well as their fluorescence quantum yields. For the parent trans-stilbene (B89595), the absorption spectrum in hexane (B92381) shows a maximum at approximately 294 nm. omlc.org The introduction of substituents can cause a shift in the absorption maximum. For a related compound, 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB), the absorption and emission spectra show little change with solvent polarity, suggesting a small change in the dipole moment upon excitation. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For trans-stilbene in hexane, the fluorescence quantum yield is reported to be 0.044. omlc.org This value can be significantly influenced by the presence of substituents and the solvent environment. For instance, N-phenyl substituted 4-aminostilbenes exhibit high fluorescence quantum yields due to a more planar geometry in the excited state. ntu.edu.tw The quantum yield of 1-ethenyl-2-(2-phenylethenyl)benzene would be expected to be influenced by the conformational flexibility of the ethenyl and phenylethenyl groups.

A summary of typical photophysical parameters for stilbene derivatives is presented in the table below.

| Compound | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Solvent |

| trans-Stilbene | 294 nm | Not specified | 0.044 | Hexane |

| PPPBB* | Varies with solvent | Varies with solvent | Not specified | Various |

*Note: Specific values for PPPBB were not provided in the abstract. researchgate.net

Fluorescence and Chemiluminescence Phenomena in Substituted Stilbenes

The fluorescence of stilbene derivatives is a well-documented phenomenon. The emission properties are sensitive to the molecular structure, particularly the planarity of the molecule in the excited state. For many stilbenes, the primary decay pathway from the excited state is trans-cis isomerization, which often competes with fluorescence, leading to lower quantum yields. ntu.edu.tw However, structural modifications that hinder this isomerization can enhance fluorescence. For example, the introduction of N-phenyl substituents in 4-aminostilbenes leads to increased fluorescence quantum yields. ntu.edu.tw

Chemiluminescence, the emission of light from a chemical reaction, is less commonly associated with stilbenes themselves but can be observed in systems where a stilbene derivative is an emitting species in a chemiluminescent reaction. The efficiency of such a process would depend on the chemical reaction generating the excited state and the fluorescence quantum yield of the stilbene derivative.

Photoswitching and Photochromism Investigations

Stilbenes are classic examples of photochromic molecules, capable of undergoing reversible isomerization between their cis and trans isomers upon irradiation with light of specific wavelengths. This photoswitching behavior is the basis for their application in molecular switches and materials. The trans isomer is typically more thermodynamically stable and absorbs at a shorter wavelength than the cis isomer.

The photoisomerization of stilbene analogues can be influenced by their environment. For instance, the covalent grafting of a ferrocenyl-stilbene analogue to a gold surface was found to alter the isomerization pathway, favoring the trans to cis conversion, a process not observed in solution. rsc.orgrsc.org This highlights the potential to control the photoswitching properties of these molecules through their interaction with surfaces.

Applications and Functional Material Development

Organic Semiconductors and Electronic Device Applications

The extended π-conjugation in Benzene (B151609), 1-ethenyl-2-(2-phenylethenyl)- and its derivatives makes them promising candidates for use as active materials in organic electronic devices, such as organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor and its organization in the solid state.

The efficiency of charge transport in organic semiconductors is highly dependent on both intramolecular and intermolecular factors. For stilbene-based molecules, the planarity of the conjugated backbone is crucial for effective π-orbital overlap, which facilitates intramolecular charge delocalization. The presence of the ethenyl and phenylethenyl groups in Benzene, 1-ethenyl-2-(2-phenylethenyl)- contributes to an extended conjugated system.

Table 1: Charge Carrier Mobilities of Various Organic Semiconductors

| Semiconductor Material | Carrier Type | Mobility (cm²/Vs) |

|---|---|---|

| Poly(p-phenylenevinylene) (PPV) | Hole | 10⁻⁵ |

| Functionalized N-heteroacenes | Electron | Up to 4.27 × 10⁻³ |

| DPh-BTBT | Hole | 2.0 |

| Ph-BTBT-10 | Hole | Up to 14.7 |

The fabrication of high-performance organic thin-film transistors (OTFTs) relies on the ability to control the morphology and crystallinity of the semiconductor layer. Solution-processing techniques are particularly attractive for their potential in low-cost, large-area electronics manufacturing. rsc.org The solubility of Benzene, 1-ethenyl-2-(2-phenylethenyl)- in common organic solvents is a key factor for its integration into devices via methods like spin-coating or blade-coating. kaust.edu.sa

Nonlinear Optical (NLO) Materials

Molecules with extended π-conjugated systems and asymmetric charge distributions can exhibit significant second-order nonlinear optical (NLO) properties. These materials are of interest for applications in optical communications, data storage, and frequency conversion. researchgate.net The structure of Benzene, 1-ethenyl-2-(2-phenylethenyl)- suggests its potential as a component in NLO materials.

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). To maximize β, a common design strategy is to create a donor-π-acceptor (D-π-A) structure, where an electron-donating group and an electron-accepting group are connected by a conjugated bridge. researchgate.net This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in dipole moment and a high NLO response. researchgate.net

For stilbene (B7821643) derivatives, the introduction of donor and acceptor groups at the terminal positions of the stilbene backbone has been shown to significantly enhance their NLO properties. The efficiency of the NLO response is also dependent on the strength and position of these substituents. researchgate.net Theoretical studies on stilbene derivatives have shown that molecules with stronger donor and acceptor groups exhibit larger first hyperpolarizabilities. researchgate.net For instance, the replacement of benzene rings with thiophene (B33073) rings in a D-A substituted stilbene has been shown to enhance its molecular hyperpolarizability.

The ethenyl-phenylethenyl framework of Benzene, 1-ethenyl-2-(2-phenylethenyl)- can be chemically modified to create chromophores with enhanced NLO properties. By introducing suitable donor and acceptor groups onto the phenyl rings, it is possible to create a D-π-A system. The vinyl group itself can also influence the electronic properties of the molecule.

Computational studies on asymmetrically substituted stilbenoid molecules have been used to predict their two-photon absorption properties, which are related to their third-order NLO response. mdpi.com Similar computational approaches can be applied to predict the first hyperpolarizability of derivatives of Benzene, 1-ethenyl-2-(2-phenylethenyl)-. The synthesis of such derivatives would allow for the experimental verification of their NLO properties, for example, through techniques like hyper-Rayleigh scattering. mdpi.com The table below shows a comparison of the second harmonic generation (SHG) efficiency of different stilbene derivatives relative to urea.

Table 2: Second Harmonic Generation (SHG) Efficiency of Stilbene Derivatives

| Compound | SHG Efficiency (vs. Urea) |

|---|---|

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene | 0.04 |

| 4′-fluoro-4′′-nitro-1,4-diphenyl-1,3-butadiene | 0.18 |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (non-centrosymmetric polymorph) | >32 |

Advanced Photosensitizers and Photoinitiators in Polymerization Processes

Molecules that can absorb light and transfer the energy to another molecule to initiate a chemical reaction are known as photosensitizers. In the context of polymerization, photosensitizers can be used to initiate the formation of polymers upon exposure to light. Stilbene derivatives have been investigated for their potential as photosensitizers in both cationic and free-radical polymerization processes. acs.org

The extended conjugation of Benzene, 1-ethenyl-2-(2-phenylethenyl)- allows it to absorb UV and visible light, making it a candidate for photosensitization applications. Upon light absorption, the molecule is promoted to an excited state, from which it can interact with other molecules to generate reactive species that initiate polymerization. acs.org

Stilbene-based chromophores have been successfully used in two-component photoinitiating systems in conjunction with iodonium (B1229267) salts. acs.org In such systems, the excited stilbene derivative transfers an electron to the iodonium salt, which then decomposes to generate species that can initiate either cationic or free-radical polymerization. acs.org This approach has been shown to significantly improve the quantum yield of acid generation compared to systems using other types of photosensitizers. acs.org The efficiency of these systems is dependent on the absorption properties of the stilbene derivative and the thermodynamics of the electron transfer process. acs.org The kinetics of photopolymerization of acrylates, for instance, are influenced by the functionality and structure of the monomer, with conversions ranging from 40% to 100%. acs.org

Table 3: Photoisomerization Quantum Yields of Stilbene Derivatives

| Compound | Photoisomerization Quantum Yield (trans-to-cis) |

|---|---|

| Stilbene-appended Gadolinium Complex | Enhanced ~5-fold compared to the free ligand |

| Stiff-stilbene S5 | 33% |

Mechanistic Studies of Photo-Redox Initiation

Photo-redox catalysis is a powerful tool in modern organic synthesis, utilizing visible light to initiate chemical reactions. In the context of "Benzene, 1-ethenyl-2-(2-phenylethenyl)-," the initiation process is hypothesized to involve the absorption of light by a photocatalyst, which then enters an excited state. This excited photocatalyst can then interact with the vinylstilbene derivative in one of two ways: through an oxidative or a reductive quenching cycle.

In a potential oxidative quenching cycle, the excited photocatalyst would accept an electron from the "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" molecule, generating a radical cation of the latter. This highly reactive intermediate could then participate in various chemical transformations, including polymerization. Conversely, in a reductive quenching cycle, the excited photocatalyst would donate an electron to an acceptor molecule, and the resulting reduced photocatalyst would then transfer an electron to the vinylstilbene derivative, forming a radical anion.

The specific pathway and the subsequent reaction steps would be contingent on the chosen photocatalyst, the reaction conditions, and the presence of other reagents. The stilbene moiety within the molecule is known to undergo photoisomerization, which could compete with the desired photo-redox processes. researchgate.net The presence of two vinyl groups offers the potential for intramolecular cyclization or intermolecular polymerization upon radical initiation.

Application in 3D Printing and Composite Materials

The bifunctional nature of "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" makes it an attractive monomer for photopolymerization-based 3D printing. rsc.orgresearchgate.net In this technology, a liquid resin containing monomers, oligomers, and a photoinitiator is selectively cured by light to build a three-dimensional object layer by layer. The two vinyl groups of "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" can undergo free-radical polymerization upon photoinitiation, leading to the formation of a cross-linked polymer network.

The use of divinylbenzene (B73037) (DVB), a structurally similar compound, is well-established in the formation of cross-linked polymers with enhanced thermal and mechanical properties. mdpi.com By analogy, "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" could serve as a cross-linking agent in photopolymer formulations, contributing to the rigidity and stability of the printed object. The incorporation of the bulky phenylethenyl group is expected to influence the properties of the resulting polymer, potentially enhancing its thermal stability and altering its optical characteristics.

In the realm of composite materials, "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" can be employed as a reactive matrix resin or as a modifying agent for existing polymer matrices. youtube.comyoutube.com Composite materials are engineered by combining two or more distinct materials to achieve properties that are superior to those of the individual components. The in-situ polymerization of this vinylstilbene derivative around reinforcing fibers (such as glass or carbon fibers) would lead to a strong and lightweight composite material. The cross-linked network formed by the polymerization of the two vinyl groups would effectively transfer stress between the reinforcing fibers, a critical factor for the mechanical performance of the composite. youtube.com

Fluorescent Probes and Imaging Agents

The stilbene core of "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" provides a foundation for its application as a fluorescent probe and imaging agent. Stilbene and its derivatives are well-known for their fluorescent properties, which are sensitive to their local environment. researchgate.net

Design of Stilbene-Based Fluorophores for Molecular Tagging

Stilbene-based fluorophores are valuable tools for molecular tagging due to their favorable photophysical properties, including high quantum yields and sensitivity to the polarity of their surroundings. researchgate.net "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" can be functionalized to specifically bind to target biomolecules. The vinyl groups offer a route for covalent attachment to proteins or other cellular components.

The design of such probes involves tailoring the structure of the stilbene core to optimize its fluorescence characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength and enhance the quantum yield. The inherent fluorescence of the "Benzene, 1-ethenyl-2-(2-phenylethenyl)-" scaffold is expected to be in the blue-violet region of the spectrum, similar to other stilbene derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| trans-Stilbene (B89595) | 295 | 340 | 0.05 | Cyclohexane |

| trans-3,5-Dimethoxystilbene | 310 | 380 | 0.7 | Methanol |

| Stilbene-derivatized fullerene (trans) | Fluorescence quenched | - |

Photophysical Response upon Binding to Specific Chemical Environments

A key feature of many stilbene-based fluorescent probes is the change in their photophysical properties upon binding to a target or in response to changes in their local chemical environment. acs.org For "Benzene, 1-ethenyl-2-(2-phenylethenyl)-", factors such as solvent polarity, viscosity, and the presence of specific ions or molecules could influence its fluorescence emission.

For example, in a non-polar environment, the molecule might exhibit strong fluorescence. However, in a more polar or protic solvent, the fluorescence could be quenched due to the formation of a charge-transfer excited state. acs.org This sensitivity can be exploited to probe the microenvironment of biological systems. Upon binding to a specific target, the rotational freedom of the molecule may be restricted, leading to an enhancement of its fluorescence, a phenomenon known as aggregation-induced emission (AIE) or restriction of intramolecular rotation (RIR).

| Environmental Factor | Expected Photophysical Change | Potential Application |

|---|---|---|

| Increased Solvent Polarity | Red-shift in emission, potential quenching | Probing polarity of microenvironments |

| Increased Viscosity | Increased fluorescence quantum yield | Viscosity sensing |

| Binding to a Macromolecule | Potential fluorescence enhancement (RIR) | Biosensing and imaging |

Conclusion and Future Research Directions

Summary of Key Research Findings for Benzene (B151609), 1-ethenyl-2-(2-phenylethenyl)-

While dedicated research on Benzene, 1-ethenyl-2-(2-phenylethenyl)- is not extensive, significant insights can be drawn from studies on analogous ortho-substituted and vinyl-substituted stilbenes. The primary research focus on such compounds has been their unique photochemical behavior.

A key finding for closely related 2-vinylstilbenes is their propensity to undergo intramolecular photocyclization. scilit.com Upon irradiation with UV light, these compounds can form dihydrophenanthrene-type structures, which can then be oxidized to the corresponding phenanthrenes. scilit.com This reactivity is a direct consequence of the proximity of the vinyl and stilbene (B7821643) moieties, which allows for the formation of a new six-membered ring. This contrasts with the typical trans-cis isomerization seen in simpler stilbenes.

The electronic and photophysical properties are also of interest. Like other distyrylbenzene (B1252955) derivatives, Benzene, 1-ethenyl-2-(2-phenylethenyl)- is expected to be a fluorescent compound. researchgate.netrsc.org However, its non-planar structure, forced by the steric clash between the ortho substituents, likely results in a blue-shifted absorption and emission spectrum compared to its planar analogue, 1,4-distyrylbenzene. This is due to a reduction in the effective conjugation length. The photophysical properties are also anticipated to be highly dependent on the solvent environment.

Identification of Remaining Challenges in Synthesis and Characterization

The synthesis and purification of Benzene, 1-ethenyl-2-(2-phenylethenyl)- present considerable challenges, primarily due to steric hindrance. Standard synthetic routes to stilbenes, such as the Wittig and Heck reactions, are often less efficient for producing highly substituted and sterically crowded molecules. rsc.org

Synthesis Challenges:

Low Yields in Coupling Reactions: In a potential Wittig reaction, the formation of the oxaphosphetane intermediate would be sterically hindered, potentially leading to low yields and requiring harsh reaction conditions. Similarly, in a Heck coupling, the palladium catalyst's access to the ortho position can be restricted, again resulting in lower efficiency.

Side Reactions: The forcing conditions that may be necessary to overcome steric hindrance can lead to a higher incidence of side reactions, complicating the purification of the desired product.

Stereoselectivity: Controlling the stereochemistry of the stilbene double bond to obtain the pure (E)-isomer can be challenging. While many stilbene syntheses favor the thermodynamically more stable (E)-isomer, the steric strain in the target molecule might influence the isomeric ratio.

Characterization Challenges:

Purification: Separating the target compound from starting materials and byproducts is often difficult due to similar polarities and physical properties. Chromatographic separation may be challenging.

Structural Elucidation: While standard techniques like NMR and mass spectrometry are essential, the complex and overlapping signals in the aromatic region of the 1H NMR spectrum can make unambiguous assignment difficult. Detailed 2D NMR studies would be required.

Below is a table of expected spectroscopic data for Benzene, 1-ethenyl-2-(2-phenylethenyl)-, based on data from analogous compounds.

| Spectroscopic Data | Description |

| 1H NMR | Complex multiplets in the aromatic region (approx. 7.0-7.8 ppm), distinct signals for the vinyl and stilbene protons. |

| 13C NMR | Multiple signals in the aromatic region (approx. 125-140 ppm), characteristic signals for the vinyl and stilbene carbons. |

| Mass Spec (EI) | Expected molecular ion peak (M+) at m/z = 206. |

| UV-Vis | Absorption maximum likely in the range of 300-330 nm, blue-shifted compared to planar stilbenes. |

| Fluorescence | Emission maximum expected in the blue-violet region of the spectrum. |

This is a hypothetical data table based on typical values for similar compounds and should be confirmed by experimental data.

Prospective Avenues for Expanding Applications in Advanced Materials Science

Despite the synthetic challenges, the unique structure of Benzene, 1-ethenyl-2-(2-phenylethenyl)- opens up several prospective applications in materials science, particularly in the realm of organic electronics and polymer chemistry.

Organic Light-Emitting Diodes (OLEDs): Distyrylbenzene derivatives are known for their strong blue fluorescence, a crucial component for full-color displays and lighting. researchgate.netrsc.org The sterically hindered nature of this compound could prevent the close packing of molecules in the solid state, which often leads to quenching of fluorescence. This could result in materials with high solid-state emission quantum yields, making it a candidate for an emissive layer or a blue-emitting dopant in OLEDs. researchgate.net

Functional Polymers: The presence of a vinyl group allows this molecule to act as a monomer or co-monomer in polymerization reactions. nih.gov This could lead to the creation of polymers with pendant stilbene units. Such polymers could have interesting photophysical properties, such as being fluorescent or exhibiting photoresponsive behavior (e.g., photocrosslinking or photoisomerization). These materials could find use in applications like optical data storage, sensors, or as components in smart materials.